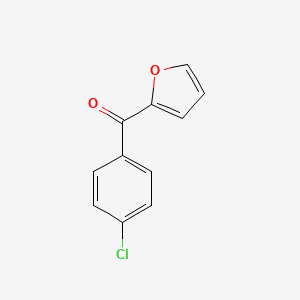

(4-Chlorophenyl)(2-furyl)methanone

Description

Contextualization of Aryl Furyl Ketones in Contemporary Organic Chemistry Research

Aryl furyl ketones are a subclass of aryl alkyl ketones, which are organic compounds featuring a carbonyl group bonded to an aromatic ring and, in this specific case, a furan (B31954) ring. fiveable.menumberanalytics.com These structures are significant in organic synthesis, often serving as crucial intermediates for creating more complex molecules, including pharmaceuticals and fragrances. fiveable.me The furan ring system itself is a fundamental component of many compounds with notable biological activities, such as cardiovascular, anti-inflammatory, antifungal, and antitumor properties. researchgate.net

The synthesis of aryl furyl ketones can be achieved through various established methods in organic chemistry. One prominent method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. innospk.com For furan derivatives specifically, methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are fundamental for creating the furan ring itself. pharmaguideline.comorganic-chemistry.org The reactivity of the furan ring, which can undergo electrophilic substitution, cycloaddition, and ring-opening reactions, makes it a versatile building block. pharmaguideline.comresearchgate.net The presence of both an aromatic phenyl group and a furan moiety, connected by a ketone, creates a molecule with distinct electronic properties and reactivity, making aryl furyl ketones valuable scaffolds in medicinal chemistry and material science. fiveable.meresearchgate.net

Significance of (4-Chlorophenyl)(2-furyl)methanone within the Aryl Furyl Ketone Class

This compound, with the CAS number 13365-63-4, is a specific member of the aryl furyl ketone class. chemicalbook.com Its structure consists of a furan ring attached to a carbonyl group, which is also bonded to a phenyl ring substituted with a chlorine atom at the para-position. This substitution is significant, as the presence of the electron-withdrawing chlorine atom can influence the molecule's electronic distribution and, consequently, its chemical reactivity and biological interactions. innospk.com

The synthesis of this compound can be approached through methods common for ketones. For instance, the related compound 4-chlorophenyl-2-pyridyl methanol (B129727) is synthesized by first oxidizing 2-(p-chlorobenzyl)pyridine to form the ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, which is then reduced. google.com This highlights the ketone as a stable intermediate. The synthesis of furan-containing chalcone (B49325) analogues, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), which shares the (4-chlorophenyl)ketone and furan-2-yl substructures, is achieved through the reaction of 4-chloroacetophenone with furan-2-carboxaldehyde. researchgate.net This chalcone can then undergo various reactions, demonstrating the utility of the core structure in building more complex furan derivatives. researchgate.net

Below are some of the key chemical and physical properties of this compound. chemicalbook.comechemi.com

Emerging Research Trajectories and Foundational Inquiries Pertaining to this compound

The scientific interest in this compound and its derivatives stems from their potential applications in medicinal chemistry. Research has shown that incorporating a furan ring into various chemical structures can lead to a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

A significant area of investigation is the anticonvulsant activity of furan derivatives. researchgate.netnih.gov Studies on related structures, such as substituted cinnamoyl derivatives of hexahydrodibenzofuran-one oxime, have identified compounds with a 4-chlorophenyl group that exhibit potent anticonvulsant effects in maximal electroshock seizure tests. nih.govbenthamdirect.com This suggests that the (4-chlorophenyl)furan-2-yl moiety could be a valuable pharmacophore for the design of new anticonvulsant agents.

Furthermore, derivatives of this compound have been explored for other therapeutic applications. For example, (4-chlorophenyl)(5-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-furyl)methanone has been identified as a potential lead compound for treating prion diseases. evitachem.com This compound was shown to inhibit the formation of the abnormal prion protein isoform (PrPSc) in infected neuroblastoma cells. evitachem.com

The antimicrobial properties of compounds containing the (4-chlorophenyl)furan structure are also under investigation. Research on novel 5-(4-chlorophenyl)furan derivatives has led to the synthesis of compounds with significant tubulin polymerization inhibitory activity and cytotoxicity against cancer cell lines. nih.gov Additionally, other complex heterocyclic systems incorporating a 4-chlorophenyl group have demonstrated notable antibacterial and antifungal activities. nih.govresearchgate.net For instance, certain nicotinonitrile derivatives with a 4-chlorophenyl substituent have been screened for their effects against various bacterial strains like Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov These findings underscore the potential of the this compound scaffold as a foundational structure for the development of new therapeutic agents.

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYZYIJVBGPXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355596 | |

| Record name | (4-chlorophenyl)(2-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-63-4 | |

| Record name | (4-chlorophenyl)(2-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenyl 2 Furyl Methanone

Reactivity Profile of the Carbonyl Functional Group

The ketone functionality in (4-chlorophenyl)(2-furyl)methanone is a primary site for chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Pathways

Nucleophilic addition is a fundamental reaction of the carbonyl group in this compound. wikipedia.orgmasterorganicchemistry.com A wide array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This process changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, (4-chlorophenyl)(2-furyl)methanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

Grignard Reactions: Organometallic reagents like Grignard reagents (RMgX) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. youtube.com For example, reacting this compound with methylmagnesium bromide would yield 1-((4-chlorophenyl)(2-furyl)(methyl))methanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. masterorganicchemistry.com

The reactivity of the carbonyl group is influenced by the electronic properties of the attached furan (B31954) and 4-chlorophenyl rings. Both the furan ring and the electron-withdrawing chloro-substituted phenyl ring affect the electrophilicity of the carbonyl carbon, thereby influencing the rate and equilibrium of nucleophilic addition reactions.

Condensation Reactions, including Aldol-type processes involving Furan-2-carbaldehyde and Ketones

This compound, being a ketone, can participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, which is widely used for the synthesis of chalcones. nih.govnih.govnih.gov Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and other biologically active heterocyclic compounds. nih.govnih.gov

In this context, this compound can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or, pertinently, furan-2-carbaldehyde, under basic or acidic conditions. magritek.comacs.org The reaction mechanism under basic catalysis involves the deprotonation of a ketone with an α-hydrogen to form a nucleophilic enolate. However, this compound itself lacks α-hydrogens on the furan side and the phenyl side is not typically enolized. Therefore, it primarily acts as the electrophilic partner.

Alternatively, a related ketone, such as 2-acetylfuran, can react with an aromatic aldehyde like 4-chlorobenzaldehyde (B46862) to form a chalcone (B49325). researchgate.netresearchgate.net This reaction exemplifies the general process. Under basic conditions (e.g., NaOH or KOH in ethanol), the base abstracts an α-proton from the ketone (2-acetylfuran) to form a reactive enolate. acs.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-chlorobenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone, (E)-1-(2-furyl)-3-(4-chlorophenyl)prop-2-en-1-one. magritek.comrsc.org

| Ketone | Aldehyde | Base | Solvent | Product | Yield (%) | Reference |

| 2-Acetylfuran | 4-Chlorobenzaldehyde | NaOH | Ethanol | (E)-1-(2-furyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~86 | researchgate.net |

| Acetophenone | 4-Chlorobenzaldehyde | NaOH | None (Grinding) | (E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one | High | rsc.org |

| 2-Acetylnaphthalene | 4-Chlorobenzaldehyde | KOH | Methanol (B129727) | (E)-1-(naphthalen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | - | nih.gov |

| 2-Acetyl-5-methylfuran | 4-Chlorobenzaldehyde | - | - | 1-(5'-methylfuran-2'-yl)-3-(4"-chlorophenyl)-2-propen-1-one | - | researchgate.net |

Table 1: Examples of Claisen-Schmidt Condensation Reactions to Form Chalcones.

Reaction Dynamics of the Furan Heterocycle

The furan ring is an electron-rich aromatic heterocycle that undergoes a characteristic set of reactions. Its reactivity is modulated by the presence of the deactivating 4-chlorobenzoyl substituent at the C2 position.

Electrophilic Aromatic Substitution Mechanisms on the Furan Ring

Furan is highly reactive towards electrophiles, significantly more so than benzene (B151609). Electrophilic aromatic substitution (EAS) is a key reaction type for the furan ring. pitt.edu The substitution typically occurs at the C2 or C5 position, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4.

In this compound, the C2 position is already substituted. The 4-chlorobenzoyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, electrophilic substitution can still occur, and it is strongly directed to the C5 position.

The mechanism involves the attack of an electrophile (E⁺) on the C5 carbon of the furan ring, generating a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the 5-substituted product.

Examples of such reactions include:

Nitration: Introduction of a nitro group (-NO₂) at the C5 position.

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C5 position.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C5 position.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group at the C5 position, though these reactions can be complicated by the deactivating nature of the existing acyl group. masterorganicchemistry.comyoutube.com

Cycloaddition Reactions and Pericyclic Processes Involving the Furan System

Furan can function as a conjugated diene in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. youtube.com It can react with various dienophiles to form bridged bicyclic adducts (oxabicycloheptene derivatives). nih.govnih.gov However, the aromatic character of furan means that the Diels-Alder reaction is often reversible, and the thermodynamics can be unfavorable. nih.gov

The presence of the electron-withdrawing 4-chlorobenzoyl group at the C2 position influences the furan's reactivity as a diene. Electron-withdrawing groups generally decrease the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. The reaction involves a concerted mechanism where the 4π electrons of the furan and the 2π electrons of the dienophile form a cyclic transition state, leading to the formation of two new sigma bonds simultaneously. youtube.comyoutube.com

The reaction of 2-acylfurans with dienophiles like maleic anhydride (B1165640) or N-substituted maleimides typically requires thermal conditions to proceed. The regioselectivity of the cycloaddition is also influenced by the substituent on the furan ring.

| Furan Derivative | Dienophile | Conditions | Product Type | Reference |

| Furan | Maleic Anhydride | Heat | Oxabicycloheptene derivative | youtube.com |

| 2-Methylfuran | Itaconic Anhydride | Heat | Proximal and distal isomers | nih.gov |

| Furan | Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | - | Aziridine adduct | rsc.org |

Table 2: Representative Diels-Alder Reactions Involving Furan Derivatives.

Transformations Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group also participates in chemical transformations, primarily involving the chlorine substituent and the aromatic ring itself.

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. However, it can be substituted via a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubchadsprep.com This pathway is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho and para to the leaving group. pressbooks.pub The ketone group attached to the phenyl ring is electron-withdrawing and is para to the chlorine atom, which activates the chlorine for SNAr. The mechanism involves the addition of a strong nucleophile (e.g., an alkoxide, amide, or thiolate) to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. For this to occur, forcing conditions such as high temperatures and strong nucleophiles are typically required. youtube.com

The 4-chlorophenyl ring can also undergo further electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the directing effects of the two existing substituents: the chloro group and the benzoyl group.

The chloro group is deactivating but is an ortho, para-director.

The benzoyl group (ketone) is strongly deactivating and is a meta-director. organicmystery.com

The positions ortho to the chlorine atom (C3 and C5) are activated by the chloro group but deactivated by the meta-directing ketone. The positions meta to the chlorine (C2 and C6) are activated by the ortho-directing chloro group and are also ortho to the ketone. The directing effects are conflicting, and the outcome of an electrophilic substitution reaction would likely result in a mixture of products or require specific conditions to achieve selectivity. The strong deactivating nature of the ketone group makes further electrophilic substitution on this ring challenging. organicmystery.com

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The presence of the furan ring, the carbonyl group, and the chloro-substituent makes this compound a versatile substrate for metal-catalyzed transformations and a potential ligand in coordination chemistry.

Metal-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the linkage of the this compound scaffold to a wide array of other molecular fragments. Computational studies have provided mechanistic insights into such Pd(0)-catalyzed coupling reactions involving aryl halides. acs.org

The ketone moiety itself can direct C-H functionalization reactions, as discussed previously, and can also be the target of transformations. For example, palladium-catalyzed redox cascade strategies have been developed for the direct β-functionalization of ketones. uchicago.eduuchicago.edu

In terms of coordination chemistry, aldehydes and ketones can bind to metal centers in two primary modes: η¹-O-bonded (sigma-bonded) and η²-C,O-bonded (pi-bonded). wikipedia.org The η¹ mode is more common with Lewis-acidic metal centers, while the η² mode is favored by electron-rich, low-valence metals. wikipedia.org The furan ring's oxygen atom can also participate in coordination. While studies on furan-ketone macrocycles did not show strong binding with metal ions, the corresponding saturated tetrahydrofuran-acetone macrocycles were found to form stable complexes. rsc.org This suggests that the rigidity and electronic properties of the aromatic furan ring may influence its coordination behavior in this context.

The interaction of ketones with metal complexes can also lead to the activation of C-H bonds adjacent to the carbonyl group. csic.es

| Catalyst System | Transformation | Potential Product from this compound |

| Pd(0) / Base | Suzuki Coupling with Arylboronic Acid | (4-Arylphenyl)(2-furyl)methanone |

| Pd(0) / Base | Buchwald-Hartwig Amination with Amine | (4-Aminophenyl)(2-furyl)methanone |

| Rh(I) / Ligand | Directed C-H Halogenation | (2-Halo-4-chlorophenyl)(2-furyl)methanone |

| Metal Triflates | Cycloisomerization of related allenyl ketones | Substituted furans nih.gov |

Advanced Mechanistic Elucidation Studies

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. This is achieved through a combination of computational and experimental approaches.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can provide detailed information about the energies of reactants, transition states, and products, as well as the structures of intermediates.

For this compound, computational studies can be employed to:

Analyze the reactivity of different sites: DFT-based reactivity descriptors can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Elucidate reaction pathways: By mapping the potential energy surface, the most favorable reaction pathways can be identified. This has been applied to understand the mechanistic details of Pd-catalyzed cross-coupling reactions involving aryl halides and the cycloaddition reactions of related thioketones. acs.orgchemrxiv.org

Investigate the mechanism of SNAr: Computational studies have been instrumental in understanding the mechanistic continuum between stepwise and concerted SNAr reactions and the role of solvent effects. nih.govnih.gov DFT calculations have also been used to study the regioselectivity of SNAr in complex molecules. researchgate.net

Predict spectroscopic properties: Calculated spectroscopic data (e.g., NMR, IR) can be compared with experimental data to confirm the structure of products and intermediates.

Experimental studies are essential for validating the predictions of computational models and for discovering new reactivity. A variety of techniques can be used to probe reaction intermediates and pathways:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable products and, in some cases, long-lived intermediates.

Infrared (IR) spectroscopy is useful for identifying functional groups and can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. mdpi.com

UV-Visible spectroscopy can be used to study conjugated systems and to monitor reactions involving colored species.

Chromatographic Methods:

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and to separate products from the reaction mixture. mdpi.com

Chemical Probes and Trapping Experiments:

Chemical tests: Simple chemical tests can be used to identify the presence of certain functional groups, such as aldehydes and ketones. For example, Tollens' test can distinguish aldehydes from ketones. jove.comowlcation.comstudylib.net

Trapping experiments: Highly reactive intermediates can sometimes be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product.

Kinetic Studies:

By measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature), a rate law can be determined, which provides valuable information about the reaction mechanism. Kinetic studies have been extensively used to understand the formation of metal complexes with related β-diketones. iosrjournals.org

The plausible reaction mechanism for the cyclization of a related aminoacetylenic ketone was proposed based on IR and TLC monitoring, which indicated the disappearance of the starting material's characteristic bonds. mdpi.com

| Experimental Technique | Information Gained |

| NMR Spectroscopy | Detailed structural information of products and stable intermediates. |

| IR Spectroscopy | Identification of functional groups, reaction monitoring. mdpi.com |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

| X-ray Crystallography | Definitive three-dimensional structure of crystalline compounds. |

| Kinetic Studies | Determination of reaction rates and mechanistic pathways. iosrjournals.org |

| Trapping Experiments | Detection and identification of transient intermediates. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenyl 2 Furyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For (4-Chlorophenyl)(2-furyl)methanone, COSY would show cross-peaks between the coupled protons on the furan (B31954) ring (H-3' with H-4', and H-4' with H-5') and between the adjacent protons on the chlorophenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This technique is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the furan protons to the carbonyl carbon and from the chlorophenyl protons to the carbonyl carbon, confirming the connectivity of the three main fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. researchgate.net For this compound, NOESY could reveal through-space interactions between the protons on the furan ring and the protons on the chlorophenyl ring, which would help to determine the preferred orientation of the two rings relative to each other.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can provide information about the local environment of nuclei in a crystalline lattice or an amorphous solid. This is particularly useful for identifying and characterizing different polymorphs (different crystalline forms) or for studying amorphous phases of a compound. For this compound, ssNMR could be used to investigate its solid-state packing and to distinguish between any potential crystalline and amorphous forms, which may have different physical properties.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₇ClO₂), the theoretical exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

Fragmentation analysis within the mass spectrometer provides valuable structural information. Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. slideshare.netnih.govmdpi.com The primary cleavage is likely to be alpha-cleavage on either side of the carbonyl group, leading to the formation of acylium ions.

| Ion | Structure | m/z (Expected) |

| Molecular Ion [M]⁺ | [C₁₁H₇ClO₂]⁺ | 206/208 |

| [M - Cl]⁺ | [C₁₁H₇O₂]⁺ | 171 |

| [4-ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | 139/141 |

| [C₄H₃OCO]⁺ | [C₅H₃O₂]⁺ | 95 |

| [4-ClC₆H₄]⁺ | [C₆H₄Cl]⁺ | 111/113 |

| [C₄H₃O]⁺ | [C₄H₃O]⁺ | 67 |

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. frontiersin.org These techniques are complementary and provide key information about the functional groups present in the molecule.

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic bands will include C-H stretching from the aromatic and furan rings, C=C stretching vibrations of the rings, and the C-O-C stretching of the furan ring. The C-Cl stretch will also be observable.

Raman spectroscopy , being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1650-1630 | IR (strong), Raman (moderate) |

| Aromatic/Furan C=C Stretch | 1600-1450 | IR, Raman |

| Furan C-O-C Stretch | 1250-1050 | IR |

| C-Cl Stretch | 800-600 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org Molecules containing conjugated systems and chromophores, such as this compound, exhibit characteristic absorption bands in the UV-Vis region.

The electronic spectrum of this compound is expected to show two main types of transitions:

π → π* transitions : These are typically high-energy transitions that result in strong absorption bands. libretexts.org They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the furan and chlorophenyl rings.

n → π* transitions : These are lower-energy transitions and result in weaker absorption bands. libretexts.org They involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital.

The conjugation between the furan ring, the carbonyl group, and the chlorophenyl ring will cause a bathochromic (red) shift in the absorption maxima compared to the non-conjugated parent compounds.

| Electronic Transition | Expected λmax (nm) | Relative Intensity |

| π → π | 250-290 | High |

| n → π | 300-340 | Low |

X-ray Crystallography for Definitive Single Crystal Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of a molecule's steric and electronic properties. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map, derived from the diffraction data, allows for the elucidation of the precise location of each atom in the crystal lattice.

For a molecule such as this compound, single-crystal X-ray diffraction would definitively establish the planarity of the furan and chlorophenyl rings, the conformation of the ketone bridge, and the intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing.

As of the latest literature review, a definitive single crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The acquisition of such data would be a valuable contribution to the field, providing a benchmark for computational studies and a deeper understanding of the structure-property relationships in this class of compounds. The hypothetical crystallographic data would be presented as follows:

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₁H₇ClO₂ |

| Formula weight | 206.63 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 920.7 |

| Z | 4 |

| Calculated density (g/cm³) | 1.490 |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

In the absence of single-crystal X-ray data, a combination of spectroscopic techniques provides a powerful alternative for comprehensive structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the furan and the chlorophenyl rings. The protons on the furan ring typically appear in the downfield region, with characteristic coupling patterns revealing their relative positions. The protons on the 4-chlorophenyl ring would present as two doublets, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Key signals would include the carbonyl carbon, which is typically observed in the range of 180-200 ppm, and the carbons of the aromatic rings. The signals for the carbon atoms in the chlorophenyl ring would be affected by the electronegativity of the chlorine atom.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| ¹H | 7.80-7.90 | d |

| ¹H | 7.45-7.55 | d |

| ¹H | 7.20-7.30 | dd |

| ¹H | 6.60-6.70 | dd |

| ¹H | 7.60-7.70 | dd |

| ¹³C | ~185 | s |

| ¹³C | ~152 | s |

| ¹³C | ~147 | d |

| ¹³C | ~138 | s |

| ¹³C | ~131 | d |

| ¹³C | ~129 | d |

| ¹³C | ~120 | d |

| ¹³C | ~113 | d |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. Other significant absorptions would include the C-Cl stretching vibration, C-O-C stretching of the furan ring, and the C=C stretching of the aromatic rings.

Interactive Table: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) (Typical Range) |

| C=O (Ketone) | 1660 - 1680 |

| Ar C-H | 3000 - 3100 |

| C=C (Aromatic) | 1400 - 1600 |

| C-O-C (Furan) | 1000 - 1300 |

| C-Cl | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₇ClO₂), the molecular ion peak [M]⁺ would be observed at m/z 206, with a characteristic isotopic pattern [M+2]⁺ due to the presence of the chlorine-37 isotope. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to fragment ions corresponding to the 4-chlorobenzoyl cation (m/z 139) and the 2-furoyl cation (m/z 95).

By integrating the data from these spectroscopic methods, a comprehensive and confident structural assignment of this compound can be achieved, providing a solid foundation for further research into its chemical properties and potential applications.

Computational and Theoretical Investigations of 4 Chlorophenyl 2 Furyl Methanone

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical methods are instrumental in characterizing the electronic structure of (4-Chlorophenyl)(2-furyl)methanone, providing insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. irjet.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Indicates the double bond character of the carbonyl group. researchgate.net |

| Phenyl-C(O) Bond Length | ~1.49 Å | Reflects the single bond connecting the phenyl ring to the carbonyl carbon. |

| Furyl-C(O) Bond Length | ~1.47 Å | Reflects the single bond connecting the furan (B31954) ring to the carbonyl carbon. |

| Phenyl-Furyl Dihedral Angle | Variable (e.g., 5-40°) | Defines the molecular conformation and steric hindrance between the rings. doaj.orgnih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.commalayajournal.org

For this compound, the distribution of these orbitals provides a map of its potential reactivity. The HOMO is typically localized over the more electron-rich parts of the molecule, often the furan ring, while the LUMO tends to be distributed over the electron-withdrawing chlorophenyl ring and the carbonyl group. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. malayajournal.org In a similar molecule containing chlorophenyl and furan-derived moieties, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org

| Orbital | Calculated Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.2822 eV | Represents the electron-donating capability. malayajournal.org |

| LUMO | -1.2715 eV | Represents the electron-accepting capability. malayajournal.org |

| Energy Gap (ΔE) | 4.0106 eV | Indicates molecular stability and chemical reactivity. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map uses a color spectrum to represent different potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

For this compound, the MEP map would clearly show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for intermolecular interactions, such as hydrogen bonding. irjet.net The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them potential hydrogen bond donors. The MEP surface helps in understanding where the molecule is most likely to interact with other molecules, which is fundamental to predicting its crystal packing and biological interactions. malayajournal.org

Prediction of Spectroscopic Properties and Validation Against Experimental Data

Computational methods, particularly DFT, can predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and NMR spectra. Theoretical calculations of vibrational frequencies are a powerful tool for assigning the absorption bands observed in experimental spectra. nih.gov

However, theoretical frequency calculations performed in the harmonic approximation often overestimate the actual experimental values. To achieve better agreement, the computed wavenumbers are uniformly scaled by a scaling factor. irjet.net For example, a scaling factor of 0.9679 has been applied for calculations at the B3LYP/6-311++G(d,p) level of theory. irjet.net By comparing the scaled theoretical spectrum with the experimental one, researchers can confidently assign specific vibrational modes, such as C=O stretching, C-Cl stretching, and the various ring vibrations of the phenyl and furyl groups. irjet.netnih.gov This validation process confirms the accuracy of the computed molecular geometry and provides a detailed understanding of the molecule's vibrational dynamics.

| Vibrational Mode | Typical Experimental Range (IR) | Typical Scaled DFT-Calculated Value |

|---|---|---|

| C-H Stretching (Aromatic) | 3110-2929 cm⁻¹ | Agrees well with experimental values. irjet.net |

| C=O Stretching | ~1650-1680 cm⁻¹ | Matches experimental data after scaling. |

| C-C Stretching (Ring) | 1580-1600 cm⁻¹ | Consistent with experimental findings. irjet.net |

| C-Cl Stretching | ~460-530 cm⁻¹ | Corresponds to bands in the lower frequency region. nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing in Solid State

In the solid state, molecules of this compound are not isolated but are arranged in a highly ordered three-dimensional lattice known as a crystal. The specific arrangement, or crystal packing, is governed by a network of noncovalent intermolecular interactions. While no dedicated crystal structure analysis for the title compound was found, analysis of closely related structures provides significant insight into the expected interactions. These interactions include hydrogen bonds, C-H···π interactions, and π-π stacking. nih.govnih.gov Hirshfeld surface analysis is a computational tool often used to quantify these various intermolecular contacts within a crystal. nih.govnih.gov

Although this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weak C-H···O hydrogen bonds. In these interactions, a carbon-bound hydrogen atom (C-H) acts as the hydrogen bond donor, and the highly electronegative carbonyl oxygen atom (C=O) serves as the acceptor. doaj.org

Pi-Stacking and Halogen Bonding Interactions in Molecular Solids

In the crystalline state, the arrangement of this compound molecules is governed by a variety of non-covalent interactions. Among the most significant are π-stacking and halogen bonding, which play a crucial role in determining the crystal packing and, consequently, the material's properties.

The aromatic nature of both the chlorophenyl and furyl rings facilitates π-stacking interactions. These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. The specific geometry of these stacks, whether face-to-face or offset, influences the electronic communication between molecules. In similar molecular structures, π–π stacking interactions are a significant factor in the aggregation of molecules. mdpi.com The interplay between halogen bonding and π-stacking can be a determining factor in the formation of different polymorphic forms of a compound. chemrxiv.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, a unique surface is generated for each molecule.

This surface can be color-mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. For molecules containing chlorine, contacts such as C—H···Cl are often observed. gazi.edu.tr

Below is a representative data table illustrating the types of information that can be obtained from a Hirshfeld surface analysis of a molecule with similar functional groups.

| Intermolecular Contact | Contribution (%) |

| H···H | 48.7 |

| C···H/H···C | 22.2 |

| Cl···H/H···Cl | 8.8 |

| O···H/H···O | 8.2 |

| N···H/H···N | 5.1 |

| Data is illustrative and based on a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. gazi.edu.trnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The relative orientation of the chlorophenyl and furyl rings in this compound is not fixed and is subject to rotation around the single bonds connecting them to the carbonyl group. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation between them.

Computational methods, such as semi-empirical PM3 calculations or more robust density functional theory (DFT) calculations, can be employed to map the potential energy surface as a function of the torsional angles. This analysis reveals the preferred spatial arrangement of the molecule. For similar bi-aromatic systems, a non-planar (gauche) conformation is often found to be the most stable due to a balance of steric hindrance and electronic effects. nih.gov In a related furan-pyrimidine system, an s-trans conformation was found to be predominant in solution. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule vibrates, rotates, and changes its shape at finite temperatures. nih.govnih.gov Such simulations can be particularly useful for understanding how the molecular conformation might change in different environments, such as in solution or when interacting with a biological target.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, for instance, via a Friedel-Crafts acylation, or its participation in subsequent reactions.

Theoretical calculations can be used to map the entire reaction coordinate, from reactants to products, identifying key intermediates and, crucially, the transition state. The transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction rate. Computational tools can model the search for reaction pathways and consider thermodynamic concepts to predict the most likely course of a reaction. frontiersin.org

For example, in a hypothetical reaction, computational models could be used to compare different possible mechanisms, such as SN1 versus SN2 pathways in a nucleophilic substitution. pitt.edu By calculating the activation energies for each pathway, the more favorable route can be predicted. Modern computational approaches even allow for the prediction of reaction mechanisms with high accuracy without the need for predefined reaction templates. nih.gov The application of computational workflows can systematically screen for potential biochemical pathways to produce derivatives of a starting compound. nih.gov These studies provide detailed molecular-level insights into the reaction mechanism that are often difficult to obtain through experimental means alone.

Derivatives and Analogues of 4 Chlorophenyl 2 Furyl Methanone

Design and Synthesis of Substituted Aryl Furyl Ketone Derivatives

The design and synthesis of derivatives of (4-chlorophenyl)(2-furyl)methanone often begin with commercially available or readily synthesized starting materials, such as 2-furaldehyde or 2-furylacetic acid derivatives. A common strategy involves the modification of the furan (B31954) or the phenyl ring, or the carbonyl group itself, to introduce new functionalities and modulate the compound's properties.

A notable example is the synthesis of novel 5-(4-chlorophenyl)furan derivatives. nih.gov The synthesis can commence with 5-(4-chlorophenyl)furan-2-carbaldehyde, which is closely related to the parent compound. nih.gov This aldehyde can then undergo various reactions to yield a range of derivatives. For instance, it can be reacted with substituted acetophenones to form chalcones, such as 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one. nih.gov These chalcones can be further modified, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. nih.gov This multi-step synthesis approach allows for the systematic introduction of different substituents and heterocyclic rings, leading to a diverse library of aryl furyl ketone derivatives.

Another synthetic approach involves the radical alkylation of furan derivatives to produce aryl(furfuryl) ketones and related compounds. researchgate.net This method provides a pathway to introduce various aryl groups at the α-position of the furan ring. The versatility of these synthetic routes enables the generation of a wide array of derivatives for further investigation.

Table 1: Examples of Synthesized Derivatives from 5-(4-chlorophenyl)furan-2-carbaldehyde nih.gov

| Starting Material | Reagent | Product |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | 4-Methoxyacetophenone | 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |

| 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine hydrate | 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazole | Chloropropionyl chloride | 3-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one |

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies aim to identify the key structural features responsible for their biological effects and to guide the design of more potent and selective compounds.

SAR studies on related aryl ketone and heterocyclic compounds have revealed several key principles for structural modification that can be applied to analogues of this compound. The nature and position of substituents on both the phenyl and furan rings can significantly impact activity.

For instance, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives studied for their anticancer activity, the presence of a chloro or methyl group at the para-position of the phenyl ring was found to enhance biological activity. researchgate.net This suggests that the 4-chloro substituent in this compound is likely a key contributor to its potential activity, and further modifications at other positions of the phenyl ring could modulate this effect. The study also highlighted the importance of the furan and thiophene (B33073) moieties for cytotoxic effects. researchgate.net

In other studies on anticancer agents, the introduction of different functional groups such as fluoro, methoxy (B1213986), and amino groups has been shown to influence antimigration and antiproliferation activities. nih.gov The positioning of these groups is also critical. For example, the addition of a methyl group has been noted to drastically increase the potency of some pharmacological agents, a phenomenon sometimes referred to as the "magic methyl effect". frontiersin.org

The replacement of the furan ring with other heterocycles, such as thiazole (B1198619) or pyridine, is another common strategy to explore new chemical space and potentially discover analogues with improved properties. researchgate.netnih.gov For example, the synthesis of 4-(4-chlorophenyl)thiazol-2-amine derivatives has been explored for antimicrobial activity. researchgate.net

Table 2: General SAR Principles from Related Heterocyclic Compounds

| Structural Modification | Potential Effect on Activity | Reference |

| Substitution on the aryl ring (e.g., chloro, methyl) | Enhancement of biological activity | researchgate.net |

| Introduction of methoxy groups | Increased cytotoxicity and antimigration effects | nih.gov |

| Addition of an amino group | Enhanced cytotoxicity | nih.gov |

| Replacement of the furan ring with other heterocycles | Altered biological activity profile | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources.

In a typical QSAR study, a set of known molecules and their corresponding biological activities are used to build a model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as topological, geometrical, electronic, or constitutional. nih.gov Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to develop a predictive model. nih.gov

Derivatization Strategies for Enhanced Functionality or Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a specific purpose, such as improved analytical detection or enhanced biological functionality. libretexts.org For this compound, derivatization can be employed to facilitate its analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), or to introduce new functional groups that could alter its biological activity.

For analytical purposes, the carbonyl group of the ketone offers a reactive site for derivatization. Ketones can be derivatized to improve their volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. Common derivatization reagents for carbonyl compounds include hydroxylamine, which forms oximes, and 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms 2,4-dinitrophenylhydrazones that are strongly colored and can be easily detected. nih.gov

Another approach for enhancing detection in mass spectrometry (MS) involves the formation of perfluoroalkyl ketone derivatives. nih.gov This method can significantly improve chromatographic properties and allow for sensitive detection at trace levels. nih.gov

Derivatization can also be used to enhance the functionality of the molecule. For example, the furan ring can be a precursor for the synthesis of other heterocyclic systems. The carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized, for instance, by esterification. These modifications can lead to compounds with different physicochemical properties and potentially new or improved biological activities.

Table 3: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Purpose | Reference |

| Carbonyl | Reaction with hydroxylamine | Formation of oxime for analysis or further synthesis | nih.gov |

| Carbonyl | Reaction with 2,4-dinitrophenylhydrazine | Formation of colored hydrazone for HPLC detection | nih.gov |

| Carbonyl | Formation of perfluoroalkyl ketone | Improved GC-MS analysis | nih.gov |

| Furan Ring | Ring-opening and recyclization | Synthesis of new heterocyclic analogues | researchgate.net |

| Carbonyl | Reduction to hydroxyl group | Introduction of a new functional group for further modification | - |

Potential Applications and Future Research Directions

Role in Medicinal Chemistry and Drug Discovery as Building Blocks or Lead Compounds

(4-Chlorophenyl)(2-furyl)methanone and its structural analogues serve as crucial building blocks and lead compounds in the quest for novel therapeutic agents. The furan (B31954) ring is recognized as a privileged scaffold in many biologically active compounds and approved drugs. researchgate.net The combination of the furan and the 4-chlorophenyl group allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties. lifechemicals.com

Researchers have utilized this core structure to develop derivatives with a wide range of biological activities. For instance, derivatives of this methanone (B1245722) have been investigated as potential treatments for complex diseases. One such derivative, (4-chlorophenyl)(5-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-furyl)methanone, has been identified as a potential lead compound for developing drugs against fatal neurodegenerative prion diseases. evitachem.com This compound is hypothesized to work by mimicking the inhibitory action of dominant negative PrP(C) mutants. evitachem.com

Furthermore, the scaffold has been integral in the development of anti-inflammatory agents. By incorporating the (4-chlorophenyl)furan moiety into more complex structures, scientists have synthesized potent inhibitors of key inflammatory enzymes. A study identified (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone (B427490) as a novel and selective cyclooxygenase-2 (COX-2) inhibitor with a promising analgesic profile for treating chronic pain. nih.gov Similarly, related structures incorporating a 1,2,4-triazole (B32235) ring have shown significant inhibitory activity against 15-lipoxygenase (15-LOX), another important target in inflammatory pathways. nih.gov

The utility of the (4-chlorophenyl)furan scaffold extends to anticancer research. Novel derivatives synthesized from a chalcone (B49325) precursor, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), have demonstrated potent inhibitory activity against tubulin polymerization. nih.gov Specifically, compounds like 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)pyrazolines were found to be highly cytotoxic to leukemia cell lines, arresting the cell cycle in the G2/M phase and inducing apoptosis by binding to the colchicine (B1669291) site on tubulin. nih.gov

The following table summarizes the biological activities of selected derivatives based on the this compound scaffold.

| Derivative Name | Biological Target/Activity | Therapeutic Potential |

| (4-chlorophenyl)(5-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-furyl)methanone | Prion Protein (PrP) | Prion Diseases evitachem.com |

| (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone | Cyclooxygenase-2 (COX-2) | Chronic Pain, Inflammation nih.gov |

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(aryl)pyrazolines | Tubulin Polymerization | Cancer nih.gov |

| 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides | 15-Lipoxygenase (15-LOX) | Inflammation nih.gov |

Applications in Materials Science, including Organic Electronics and Nonlinear Optical Materials

The furan ring, derivable from sustainable biomass sources, makes aryl furyl ketones like this compound attractive building blocks for novel organic materials. ntu.edu.sg The conjugated system formed by the aryl and furyl rings connected by a carbonyl group provides a basis for creating materials with interesting electronic and optical properties.

In the field of organic electronics, furan-based conjugated molecules are being explored for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ntu.edu.sg While direct applications of this compound itself are not widely reported, it serves as a valuable precursor for larger, more complex conjugated systems. The electronic properties of such systems can be fine-tuned by chemical modification of the furan and aryl rings. For example, polymerization of furan-containing monomers can lead to high-performance plastics like poly(aryl ether ketones) (PAEKs). researchgate.net Bio-based PAEKs incorporating furan units exhibit excellent thermal stability and processability, making them potential green alternatives to petroleum-based engineering plastics. researchgate.net

The crystal structure of related compounds, such as furan-2,5-diylbis((4-chlorophenyl)methanol), has been studied to understand the solid-state packing and intermolecular interactions. researchgate.net This knowledge is crucial for designing materials with specific properties, as the arrangement of molecules in the solid state dictates their bulk electronic and optical behavior. The presence of the chlorine atom in this compound can influence crystal packing through halogen bonding and other non-covalent interactions, which is a key area of research in crystal engineering for the development of new functional materials.

Utility in Catalysis and Organic Synthesis as Ligands, Reagents, or Precursors

This compound is a valuable reagent and precursor in organic synthesis, classified as a heterocyclic building block. bldpharm.com Its chemical structure features several reactive sites—the carbonyl group, the furan ring, and the chlorinated phenyl ring—that can be selectively targeted to build more complex molecular architectures.

The carbonyl group can undergo typical ketone reactions, while the furan ring can participate in electrophilic aromatic substitution, cycloaddition, or ring-opening reactions. researchgate.net This reactivity makes it a versatile starting material. For example, it can be used to synthesize chalcone analogues like 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through condensation reactions. researchgate.net These chalcones are key intermediates for a variety of heterocyclic compounds, such as pyrazolines, through Michael addition and subsequent ring-closure reactions. researchgate.net

The development of modern synthetic methodologies, such as cooperative nickel and photoredox catalysis, has opened new avenues for the functionalization of ketones. nih.gov Such methods could potentially be applied for the direct C-H functionalization at positions remote from the carbonyl group in aryl furyl ketones, offering efficient routes to novel derivatives that are otherwise difficult to synthesize. Furthermore, the synthesis of pyrrol-3-one derivatives, an important class of pharmacologically active heterocycles, has been achieved from related aminoacetylenic ketones, highlighting the role of ketone-containing building blocks in accessing diverse chemical scaffolds. mdpi.com

Future Research Avenues and Outstanding Challenges in Aryl Furyl Ketone Chemistry

The chemistry of aryl furyl ketones, including this compound, presents numerous opportunities for future research, alongside several challenges that need to be addressed.

A primary future direction lies in the full exploration of their medicinal chemistry potential. While initial studies have identified promising lead compounds for inflammatory, cancerous, and neurodegenerative diseases, extensive structure-activity relationship (SAR) studies are needed to optimize potency, selectivity, and drug-like properties. nih.govnih.govnih.gov The development of more efficient and scalable synthetic routes to these complex derivatives remains a challenge that, if overcome, could accelerate drug discovery efforts. mdpi.com

In materials science, a key avenue is the design and synthesis of novel polymers and crystalline materials based on the aryl furyl ketone scaffold. A significant challenge is to establish clear relationships between molecular structure and bulk material properties, such as charge carrier mobility for electronics or thermal stability for high-performance plastics. researchgate.net Leveraging the bio-based origin of the furan component is a critical aspect of developing sustainable and environmentally friendly materials. ntu.edu.sg

From a synthetic chemistry perspective, the development of novel catalytic methods for the selective functionalization of the furan and aryl rings is a major goal. Advanced techniques like C-H activation could provide more direct and atom-economical routes to a wider array of derivatives, expanding the available chemical space for both medicinal and materials science applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing (4-Chlorophenyl)(2-furyl)methanone, and how should data be interpreted?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-chlorophenyl and 2-furyl groups. For example, the carbonyl carbon (C=O) typically resonates at ~190–200 ppm in -NMR. Compare with structurally similar compounds like (4-chlorophenyl)(4-hydroxyphenyl)methanone, where -NMR data for the carbonyl group is reported at 193.5 ppm .

- IR Spectroscopy : Identify the C=O stretch (~1650–1750 cm) and furan C-O-C asymmetric vibrations (~1200–1300 cm). For analogous compounds, IR data collected via KBr discs (e.g., 4'-Chloro-2-hydroxy-4-methoxybenzophenone) show carbonyl stretches at 1665 cm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]) and fragmentation patterns using electron ionization (EI-MS).

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodology :

- Data Collection : Use a Rigaku R-AXIS RAPID diffractometer (as in ) with Mo-Kα radiation (λ = 0.71075 Å). Apply numerical absorption corrections (e.g., NUMABS) for data refinement.

- Structure Refinement : Employ SHELXL97 for refinement, ensuring R-factors () < 0.05 for high-resolution data. For example, a related compound, (4-Chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone, achieved using SHELXL .

- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., O—H⋯O=C) using software like ORTEP for visualization.

Advanced Research Questions

Q. How do steric and electronic effects influence the dihedral angles between the 4-chlorophenyl and 2-furyl groups in this compound?

- Methodology :

- Comparative Analysis : Compare with structurally analogous compounds. For instance, in (4-Chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone, the dihedral angle between the carbonyl group and naphthalene ring is 20.96°, while the 4-chlorophenyl group rotates 35.65° relative to the carbonyl plane due to steric hindrance .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to optimize geometry and compare with experimental X-ray data.

Q. What synthetic strategies enable regioselective functionalization of this compound for pharmacological applications?

- Methodology :

- Derivatization : Follow protocols for 2-furyl methanone derivatives, such as nucleophilic substitution at the furan oxygen or electrophilic aromatic substitution on the 4-chlorophenyl ring. For example, describes coupling 2-furyl groups with piperazine via sulfonylbenzyl intermediates using KCO in acetonitrile under reflux .

- Catalysis : Explore photoredox catalysis for fluorination, as demonstrated in for similar methanones, achieving -NMR-confirmed fluorinated products .

Q. How can contradictory spectral data for this compound in literature be reconciled?

- Methodology :

- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration). For example, IR spectra discrepancies in carbonyl stretches (e.g., 1665 cm vs. 1680 cm) may arise from solvent effects (CCl vs. KBr) .

- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray data, as done for (4-Chlorophenyl)(piperidin-1-yl)methanone adducts, where hydrogen-bonding networks clarified molecular conformations .

Methodological Notes

- Software Tools : SHELX programs (SHELXL, SHELXS) are critical for crystallographic refinement .

- Data Sources : Prioritize peer-reviewed crystallographic databases (e.g., CCDC) over commercial platforms like PubChem for structural validation.

- Contradictions : Address conflicting NMR or IR data by revisiting experimental parameters (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.